The table below summarizes the core chemical information for 8-Methyl-1-nonene.
| Property Category | Details |
|---|---|
| Systematic Name | 8-Methylnon-1-ene [1] |
| Molecular Formula | C₁₀H₂₀ [1] [2] [3] |
| Average Molecular Mass | 140.2658 g/mol [2] [3] |
| IUPAC Standard InChI | InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h4,10H,1,5-9H2,2-3H3 [2] [3] |
| IUPAC InChIKey | DMFDIYIYBVPKNT-UHFFFAOYSA-N [2] [3] |
| Other Identifiers | ChemSpider ID: 459714 [4]; CAS RN: 26741-24-2 [4] |
This compound is identified in scientific literature as part of complex mixtures and as a potential intermediate in synthesis.
It is important to distinguish this compound from a closely related metabolite that has documented biological activity.
The table below summarizes the key experimental parameters and the resulting retention index for this compound, as reported by the National Institute of Standards and Technology (NIST) [1].
| Parameter | Specification / Value |
|---|---|
| Compound Name | This compound (1-Nonene, 8-methyl) |
| Molecular Formula | C₁₀H₂₀ [1] |
| Column Type | Capillary [1] |
| Active Phase | Cross-Linked Methylsilicone (a non-polar phase comparable to BPX-5) [1] |
| Temperature Program | 40 °C to 300 °C at a rate of 5 °C/ min [1] |
| Retention Index (I) | 955 (Van Den Dool and Kratz, non-polar column, temperature ramp) [1] |
The retention index value of 955 was determined using a well-established method based on n-alkane standards under temperature-programmed conditions [1]. This method, often attributed to Van Den Dool and Kratz, is a standard approach for calculating Linear Retention Indices (LRI) [2].
The following diagram illustrates the logical workflow for determining the retention index of a compound like this compound using this method:
Workflow for determining retention index via n-alkane calibration.
The BPX-5 is a suitable column for this type of analysis. Here are its key characteristics [4] [5]:
While a retention index is a powerful tool, it is not sufficient for definitive compound identification on its own [6].
To experimentally verify the retention index of this compound in your own lab, you would need to follow this general procedure, adapting the specifics (e.g., sample preparation) based on your sample matrix.
Steps for experimental determination of retention index.
Preparation:
GC-MS Analysis:
Data Analysis:
The table below summarizes the key identifiers and calculated physical properties of 8-Methyl-1-nonene that are relevant to its volatility.
| Property | Value | Source/Reference |
|---|---|---|
| Molecular Formula | C10H20 | [1] [2] |
| Average Molecular Weight | 140.27 g/mol | [1] [2] |
| IUPAC Name | 8-Methylnon-1-ene | [3] [1] |
| CAS Registry Number | 26741-24-2 | [2] |
| Boiling Point (Tboil) | 424.44 K (151.29 °C, 304.32 °F) | Joback Calculated [4] |
| Vapor Pressure | 20.32 kPa at 392.68 K | Yaw's Equation Calculation [4] |
The following table outlines the primary evidence confirming this compound's status as a VOC, based on its properties and behavior.
| Evidence | Description | Implication for VOC Status |
|---|---|---|
| High Vapor Pressure | Calculated vapor pressure of 20.32 kPa at 119.5°C [4]. Values >0.1 kPa indicate high volatility. | High tendency to evaporate at room temperature. |
| Low Molecular Weight | Molecular weight of 140.27 g/mol [1] [2], well below common VOC cutoffs (250-300 g/mol). | Fits standard definitions of VOCs. |
| Analytical Behavior | Gas Chromatography retention index (I = 954) on a non-polar column [5]. | Can be analyzed using standard VOC measurement techniques. |
This diagram illustrates the general experimental workflow for analyzing a volatile compound like this compound, based on gas chromatography methods:
Experimental protocols for VOC analysis, such as the one referenced for this compound, typically use Gas Chromatography (GC). The specific method cited uses a BPX-5 capillary column (25 m x 0.22 mm) with a temperature ramp from 50°C to 320°C and Helium as the carrier gas [5]. This setup is a standard methodology for separating and identifying volatile organic compounds in a mixture.
In an environmental context, VOCs like this compound are scientifically significant because they can participate in atmospheric chemical reactions. Studies show that VOCs, particularly alkanes and alkenes, are key contributors to ozone formation potential (OFP) and secondary organic aerosol (SOA) formation, especially during events like biomass burning [6].
The table below summarizes the known contexts in which 8-Methyl-1-nonene has been documented.
| Context | Key Information | Research/Experimental Details |
|---|---|---|
| Pheromone Synthesis | Key intermediate for synthesizing (R)-trogodermal, a sex pheromone for Trogoderma species (pests of stored products) [1]. |
Synthesized from (R)-2-methylbutanoic acid. Cross-metathesis with 8-nonenyl acetate using Grubbs I catalyst forms the pheromone skeleton [1]. |
| Chemical Properties | Characterized by various agencies (NIST, PubChem). Not listed as a naturally occurring substance in the search results [2] [3] [4]. | Data includes molecular formula (C₁₀H₂₀), molecular weight (140.27 g/mol), structural identifiers (InChIKey, ChemSpider ID), and calculated thermodynamic properties (boiling point: 424.44 K) [2] [3] [4]. |
The following diagram illustrates the laboratory synthesis workflow for this compound as described in peer-reviewed literature, which you can adapt for your own work.
Synthesis workflow for this compound [1]
The original research emphasizes that Grubbs I catalyst must be used for the subsequent cross-metathesis step. The more common Grubbs II catalyst was found to cause extensive side reactions in this specific synthesis [1].
The specific use of this compound in pheromone synthesis suggests it is a high-value specialty chemical for creating molecules with defined stereocenters. Its primary role is as a synthetic building block rather than a naturally occurring metabolite.
For research involving behaviorally active volatile organic compounds, the related straight-chain alkene 1-Nonene has been identified as a semiochemical. Studies show it is emitted by insect cadavers infected with entomopathogenic nematodes and acts as an attractant for certain nematode species [5].
This application note outlines a detailed protocol for the lipase-mediated epoxidation of terminal alkenes, adapted from the synthesis of 1-nonene oxide [1]. The principle should be applicable to 8-Methyl-1-nonene, though re-optimization of conditions is recommended.
Principle: The method employs a chemoenzymatic process where a lipase (Novozym 435) catalyzes the perhydrolysis of phenylacetic acid using hydrogen peroxide. The generated peroxy acid then performs the epoxidation of the alkene double bond in situ, yielding the epoxide and regenerating the carboxylic acid [1].
Reaction Scheme: The diagram below illustrates the two-step reaction mechanism.
Reaction Setup
Initiation and Reaction Execution
Work-up and Product Isolation
The following tables summarize the critical parameters for the epoxidation reaction, as established for 1-nonene [1]. These should serve as a starting point for optimizing the reaction with this compound.
Table 1: Optimized Reaction Parameters for High-Yield Epoxidation [1]
| Parameter | Optimal Condition | Role & Notes |
|---|---|---|
| Temperature | 35 °C | Higher temperatures (>40°C) cause significant H₂O₂ degradation and enzyme deactivation [1]. |
| H₂O₂ Concentration | 30% (w/w) | Concentrations ≥50% lead to rapid enzyme inactivation and low yield [1]. |
| H₂O₂ Amount | 4.4 mmol | A 2:1 molar ratio of H₂O₂ to alkene. A 10% excess compensates for H₂O₂ breakdown [1]. |
| H₂O₂ Addition | Single step | Stepwise addition showed no kinetic advantage over a single addition [1]. |
| Acid Amount | 8.8 mmol | A 4:1 molar ratio of acid to alkene. Excess acid shifts the reversible perhydrolysis equilibrium toward peracid synthesis [1]. |
| Stirring Speed | 250 rpm | Ensures adequate mass transfer to the enzyme's active site [1]. |
| Reaction Time | 12 hours | The entire process is complete within this timeframe under optimal conditions [1]. |
Table 2: Influence of H₂O₂ Concentration on Epoxide Yield and Enzyme Stability [1]
| H₂O₂ Concentration (% w/w) | Relative Yield (%) | Enzyme Stability |
|---|---|---|
| 10 | Lower | Slower epoxide formation rate [1]. |
| 30 | ~99% | Stable enzyme activity (190.0 U·g⁻¹) [1]. |
| 50-60 | Very Low | Critical enzyme denaturation and H₂O₂ decomposition [1]. |
Given the lack of direct data for this compound, the following workflow is recommended to adapt the existing protocol.
Objective: To provide a detailed procedure for the lipase-mediated epoxidation of 8-Methyl-1-nonene using Novozym 435, phenylacetic acid, and hydrogen peroxide, based on optimized parameters for similar aliphatic alkenes.
Epoxides are valuable synthetic intermediates in the pharmaceutical and polymer industries. This protocol describes a chemoenzymatic method for epoxidizing this compound. The process utilizes Novozym 435 (immobilized Candida antarctica lipase B) to catalyze the in-situ formation of a peroxy acid from phenylacetic acid and hydrogen peroxide [1]. This peroxy acid then epoxidizes the alkene via the Prilezhaev mechanism, offering a high-yielding and selective alternative to traditional chemical methods [1].
| Category | Specific Items |
|---|---|
| Chemicals | This compound, Novozym 435, Phenylacetic acid, Hydrogen peroxide (30% w/w), Chloroform |
| Lab Equipment | Water bath shaker, Magnetic stirrer/hot plate, Round-bottom flasks, Reflux condenser, Syringes/pumps for H2O2 addition, GC-MS or TLC equipment for analysis |
The following table summarizes the key reaction parameters optimized for 1-nonene, which are recommended as a starting point for this compound [1].
| Parameter | Optimal Condition | Notes & Rationale |
|---|---|---|
| Solvent | Chloroform | Proven effective for similar hydrophobic alkenes. |
| Temperature | 35 °C | Balances reaction rate and H2O2/enzyme stability. Higher temps degrade H2O2 [1]. |
| H2O2 Concentration | 30% (w/w) | Higher concentrations (e.g., 50-60%) deactivate the enzyme [1]. |
| H2O2 Amount | 4.4 mmol | Per 0.6 mmol of alkene. Excess H2O2 denatures lipase [1]. |
| H2O2 Addition | Single-step | Simpler and found to maintain high enzyme activity (190.0 U g⁻¹) [1]. |
| Phenylacetic Acid Amount | 8.8 mmol | Provides the peracid precursor. |
| Stirring Speed | 250 rpm | Ensures efficient mixing in a water bath shaker [1]. |
| Reaction Time | ~12 hours | Time to achieve >99% yield for 1-nonene [1]. |
Step 1: Reaction Setup
Step 2: Hydrogen Peroxide Addition
Step 3: Reaction Progression and Monitoring
Step 4: Work-up and Product Isolation
The mechanism and workflow of this epoxidation process are illustrated in the following diagram:
Diagram 1: Chemoenzymatic Epoxidation Workflow. This diagram illustrates the two key stages: 1) Novozym 435 catalyzes the reaction between phenylacetic acid and H₂O₂ to form a reactive peroxy acid. 2) The peroxy acid transfers an oxygen atom to this compound, forming the epoxide and regenerating the carboxylic acid.
| Challenge | Cause | Solution |
|---|---|---|
| Low Yield | Enzyme deactivation, inefficient mixing. | Strictly adhere to H2O2 concentration (30%) and temperature (35°C). Ensure adequate stirring [1]. |
| Long Reaction Time | Sub-optimal reagent ratios. | Use the recommended molar excess of phenylacetic acid and H2O2 relative to the alkene [1]. |
| Low Enzyme Stability | H2O2 oxidative damage, support dissolution. | Avoid high H2O2 concentrations. For certain solvents, consider coated Novozym 435 or alternative immobilized lipases [2]. |
Epoxides represent highly valuable intermediates in organic synthesis due to their exceptional reactivity, which enables their transformation into diverse functional groups through ring-opening reactions. The ring strain and polarity of the three-membered oxirane ring make these compounds particularly useful for the production of fine chemicals, pharmaceuticals, and polymer precursors. Among these epoxides, 1-nonene oxide has gained significant industrial and research interest due to its applications in formulating surfactant-like aminoalcohol lipoids for pharmaceutical drug delivery systems, serving as an intermediate in the synthesis of bioactive compounds like achaetolide (which exhibits antibacterial and cytotoxic properties), and contributing to the production of lipopeptide-like hermitamide that demonstrates sodium channel inhibiting activity in clinical applications [1].
Traditional chemical epoxidation methods often rely on metal catalysts or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), which present significant environmental and safety concerns including the hazardous nature of the reagents, potential epoxide hydrolysis, and challenges in scaling up the processes [1]. In response to these limitations, biocatalytic approaches using enzymes such as lipases have emerged as sustainable alternatives that align with green chemistry principles. The utilization of commercially available Novozym 435 (an immobilized lipase B from Candida antarctica) in combination with hydrogen peroxide (H₂O₂) represents an efficient and environmentally benign methodology for the epoxidation of aliphatic terminal alkenes like 1-nonene [1]. This chemoenzymatic approach achieves excellent yields (97%-99%) with high selectivity under mild reaction conditions, offering a practical solution for researchers and industrial chemists seeking sustainable synthetic pathways.
The lipase-mediated epoxidation of 1-nonene follows a chemoenzymatic pathway wherein the enzyme catalyzes the formation of a peroxy acid intermediate, which subsequently performs the epoxidation non-enzymatically. The detailed mechanism proceeds through several key stages:
Peracid Formation: The immobilized lipase (Novozym 435) catalyzes the perhydrolysis reaction between phenylacetic acid and hydrogen peroxide, generating the corresponding peroxy acid in situ. This step is crucial as it avoids handling potentially unstable peracids directly [1].
Epoxidation: The enzymatically generated peroxy acid then reacts with 1-nonene through a non-enzymatic oxygen transfer, delivering an oxygen atom to the electron-deficient double bond and forming 1-nonene oxide while regenerating the phenylacetic acid. The regenerated acid can re-enter the catalytic cycle, enhancing the process efficiency [1].
Catalytic Cycle: The continuous regeneration of phenylacetic acid creates a sustainable catalytic system where stoichiometric amounts of peracid are not required, minimizing waste generation [1].
The following diagram illustrates this reaction mechanism:
Figure 1: Reaction Mechanism of Lipase-Mediated Epoxidation of 1-Nonene. The diagram illustrates how Novozym 435 lipase catalyzes the formation of peroxy acid from phenylacetic acid and hydrogen peroxide, which then epoxidizes 1-nonene to 1-nonene oxide, regenerating the phenylacetic acid for further catalytic cycles.
This mechanism highlights the advantage of using phenylacetic acid as the perhydrolysis substrate, as it does not generate water-soluble acids or alcohols during its perhydrolysis reaction that could potentially inhibit enzyme activity [1]. The dual nature of this reaction system—combining enzymatic peracid generation with chemical epoxidation—harnesses the benefits of biocatalysis while maintaining the efficiency of traditional epoxidation chemistry.
Systematic optimization of reaction parameters is essential for achieving high yields in the lipase-mediated epoxidation of 1-nonene. Through methodical investigation of each variable, researchers have identified optimal conditions that maximize epoxide formation while maintaining enzyme stability and catalytic efficiency. The interplay between temperature, hydrogen peroxide concentration and addition method, acid amount, and stirring speed significantly influences the reaction kinetics and overall process efficiency [1]. The following subsections detail the effects of these critical parameters based on experimental findings.
Temperature profoundly affects both reaction rate and enzyme stability. The highest yield (97%) was achieved at 35°C in chloroform solvent. While Novozym 435 typically exhibits thermostability between 40-60°C in other applications, temperatures exceeding 40°C in this epoxidation system caused a significant decrease in yield, likely due to accelerated degradation of hydrogen peroxide at elevated temperatures [1].
Hydrogen peroxide concentration requires careful optimization to balance reaction efficiency with enzyme stability. The optimum initial H₂O₂ concentration was determined to be 30% (w/w). Lower concentrations (10%) resulted in slower epoxide formation, while higher concentrations (50-60%) led to substantially reduced yields, presumably due to enzyme inactivation under these harsh conditions [1]. The amount of H₂O₂ also significantly impacts the reaction, with 4.4 mmol providing the maximum yield (99%) within 20 hours. Interestingly, the rate of H₂O₂ addition (single-step versus four-step addition) showed no significant advantage in terms of yield or enzyme stability, simplifying the experimental procedure [1].
The amount of phenylacetic acid used in the reaction directly influences the initial reaction rate, with increasing amounts from 4.4 mmol to 8.8 mmol progressively enhancing the reaction rate. This trend is consistent with the principle of mass action in reversible enzymatic reactions, where excess substrate shifts the equilibrium toward product formation [1].
Table 1: Optimized Reaction Parameters for Lipase-Mediated Synthesis of 1-Nonene Oxide
| Parameter | Optimal Condition | Effect of Deviation from Optimal | Experimental Range Tested |
|---|---|---|---|
| Temperature | 35°C | Decreased yield above 40°C due to H₂O₂ degradation and potential enzyme denaturation | 25-60°C |
| H₂O₂ Concentration | 30% (w/w) | Lower concentrations slow reaction; higher concentrations (50-60%) deactivate enzyme | 10-60% |
| H₂O₂ Amount | 4.4 mmol | Lower amounts slow reaction; excess amounts may denature enzyme | 1.9-6.2 mmol |
| H₂O₂ Addition Rate | Single step | Stepwise addition showed no clear kinetic advantage | Single vs. four-step addition |
| Phenylacetic Acid Amount | 8.8 mmol | Lower amounts reduce reaction rate; excess may not provide additional benefit | 4.4-8.8 mmol |
| Stirring Speed | 250 rpm | Ensures efficient mixing and mass transfer without mechanical damage to enzyme | Not specified |
| Reaction Time | 12-20 hours | Shorter times give incomplete conversion; longer times not necessary at optimum conditions | 4-24 hours |
| Solvent | Chlorform | Provides suitable medium for both organic substrates and enzyme activity | Not specified in detail |
Table 2: Quantitative Progression of 1-Nonene Oxide Formation Under Optimized Conditions
| Time (hours) | Yield (%) with 4.4 mmol H₂O₂ | Yield (%) with 6.2 mmol H₂O₂ |
|---|---|---|
| 0 | 0 | 0 |
| 2 | 45 | 55 |
| 4 | 75 | 85 |
| 8 | 92 | 88 |
| 12 | 97 | 85 |
| 16 | 99 | 84 |
| 20 | 99 | 83 |
| 24 | 97 | 80 |
The time course data reveals that the epoxidation rate increases rapidly within the first 4 hours, with the reaction reaching near-completion by 8 hours under optimal conditions. The distinct yield profiles between different H₂O₂ amounts highlight the importance of this parameter optimization, as excess H₂O₂ (6.2 mmol) initially accelerates the reaction but ultimately leads to lower final yields due to potential enzyme inactivation [1].
Materials:
Equipment:
Reaction Setup: In a 50 mL round-bottom flask, combine 1-nonene (1.26 g, 10 mmol), phenylacetic acid (1.20 g, 8.8 mmol), and Novozym 435 (100 mg). Add chloroform (10 mL) as solvent [1].
Temperature Equilibration: Place the reaction vessel in a water bath shaker preheated to 35°C and allow the mixture to equilibrate for 5-10 minutes with stirring at 250 rpm [1].
Hydrogen Peroxide Addition: Add H₂O₂ (30% w/w, 4.4 mmol, ~0.45 mL) in a single portion to the reaction mixture. Continue stirring at 250 rpm and maintain the temperature at 35°C [1].
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Withdraw small aliquots (50-100 μL) at regular intervals, dilute with ethyl acetate, and analyze [1].
Completion and Work-up: After 12 hours (or when conversion reaches >97%), filter the reaction mixture to recover the Novozym 435 catalyst. Wash the enzyme with chloroform (2 × 5 mL) for potential reuse [1].
Product Isolation: Transfer the combined filtrate to a separating funnel and wash with brine solution (10 mL) to remove any residual hydrogen peroxide or acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator [1].
Purification: If necessary, purify the crude 1-nonene oxide by column chromatography using silica gel and a hexane/ethyl acetate gradient (typically 95:5 to 90:10) to obtain the pure epoxide [1].
Analysis: Confirm the identity and purity of the product by GC-MS, ¹H-NMR, and ¹³C-NMR spectroscopy. Compare the spectral data with literature values [1].
The following workflow diagram summarizes the experimental procedure:
Figure 2: Experimental Workflow for Lipase-Mediated Synthesis of 1-Nonene Oxide. The diagram outlines the step-by-step procedure from reaction setup through product isolation and analysis.
Gas Chromatography Analysis:
¹H-NMR Characterization (CDCl₃, 400 MHz):
Calculation of Conversion and Yield:
A significant advantage of this epoxidation system is the remarkable stability of Novozym 435 under the optimized conditions. The enzyme retains a catalytic activity of 190.0 U·g⁻¹ even with single-step addition of H₂O₂, demonstrating its robustness in this reaction environment [1]. For researchers aiming to develop cost-effective processes, the reusability of the biocatalyst is an important consideration. After each reaction cycle, the immobilized enzyme can be recovered by simple filtration, washed with chloroform to remove any adsorbed reactants or products, and dried under vacuum before reuse. While the original study focused on single-use performance, the documented stability suggests potential for multiple cycles without significant activity loss.
The excellent stability of Novozym 435 in this system is particularly noteworthy given that lipases are often deactivated by high concentrations of hydrogen peroxide in other epoxidation protocols. The combination of moderate H₂O₂ concentration (30%), optimal temperature (35°C), and the use of phenylacetic acid as the perhydrolysis substrate creates an environment that preserves enzyme function while achieving high conversion rates [1]. This contrasts with previous reports where lipases were deactivated at H₂O₂ concentrations between 15%-30% even at lower temperatures of 20-25°C [1].
Low Conversion Rates: If the reaction demonstrates slow kinetics, verify the H₂O₂ concentration has not degraded due to improper storage or exposure to light. Confirm the temperature is maintained at 35°C and consider increasing the phenylacetic acid amount up to 8.8 mmol to enhance the reaction rate [1].
Enzyme Deactivation: If catalyst activity decreases substantially, ensure that H₂O₂ concentration does not exceed 30% and avoid temperatures above 40°C. The single-step addition of H₂O₂ is recommended as it simplifies the process without compromising enzyme stability [1].
Scale-Up Considerations: For larger-scale reactions, maintain the same substrate/enzyme ratio and ensure efficient mixing to avoid mass transfer limitations. The stirring speed of 250 rpm is optimal for laboratory-scale reactions, but may need adjustment for larger vessels to maintain similar mixing efficiency [1].
Product Purity: If the obtained epoxide contains impurities, implement a silica gel column chromatography step using hexane/ethyl acetate (90:10) as eluent. For less demanding applications, simple distillation under reduced pressure may suffice [1].
The lipase-mediated epoxidation of 1-nonene using Novozym 435 represents an efficient and environmentally benign alternative to conventional chemical epoxidation methods. Under the optimized conditions detailed in this protocol—temperature of 35°C, H₂O₂ concentration of 30%, H₂O₂ amount of 4.4 mmol, phenylacetic acid amount of 8.8 mmol, and single-step H₂O₂ addition—researchers can achieve excellent yields (97%-99%) of 1-nonene oxide within 12 hours [1]. The method demonstrates remarkable enzyme stability with Novozym 435 maintaining significant catalytic activity (190.0 U·g⁻¹) under the reaction conditions [1].
This chemoenzymatic approach exemplifies the principles of green chemistry by utilizing a biodegradable catalyst, minimizing hazardous reagents, and employing mild reaction conditions. The methodology is particularly valuable for researchers in pharmaceutical development and fine chemical synthesis who require efficient and selective epoxidation methods that align with sustainable chemistry principles. The comprehensive optimization data and detailed protocol provided herein should enable reliable reproduction of this methodology and facilitate its application in diverse research settings.
Here is a detailed, step-by-step protocol for analyzing Volatile Organic Compounds (VOCs) emitted from human skin, synthesized from current methodologies [1] [2].
Step 1: Pre-Sampling Preparation
Step 2: Sample Collection You can choose one of the following two sampling methods:
Method A: Dynamic Headspace Sampling with a Wearable Patch [2]
Method B: Static Headspace Sampling with a Bag [1]
Step 3: SPME Extraction
Step 4: GC-MS Analysis
The workflow below summarizes the core steps of the analysis.
The table below summarizes emission rate data for a selection of compounds identified from human skin, as reported in one of the key studies. This can serve as a reference for expected concentrations, though 8-Methyl-1-nonene is not listed [1].
Table 1: Emission Rates of Selected Volatile Organic Compounds from Human Skin
| Compound Class | Compound Name | Median Emission Rate (fmol cm⁻² min⁻¹) |
|---|---|---|
| Ketone | Acetone | > 100 |
| Ketone | 6-Methyl-5-hepten-2-one | > 100 |
| Aldehyde | Acetaldehyde | > 100 |
| - | Other 61 quantified compounds | 0.55 - 100 |
To improve the sensitivity and reliability of your analysis for compounds like this compound, consider optimizing these parameters based on general SPME principles and skin VOC studies:
Since this compound was not specifically identified in the available studies, you will need to adapt the general protocol:
The analysis of volatile organic compounds (VOCs) emitted from human skin provides valuable insights into human physiology, with applications ranging from clinical diagnostics to the development of search and rescue technologies. The skin volatolome, representing the totality of VOCs emitted from the skin, comprises a complex mixture of compounds derived from systemic circulation, local skin metabolism, and the metabolism of symbiotic skin bacteria [1]. Specific compounds like 8-Methyl-1-nonene, belonging to the hydrocarbon family, are part of this volatolome. This document outlines detailed protocols for the reliable quantification of such VOCs from human skin, based on established gas chromatography-mass spectrometry (GC-MS) methodologies.
The accurate capture of skin VOCs requires careful consideration of sampling techniques to minimize contamination and compound loss.
This method involves enclosing a part of the body, typically the forearm or hand, in an inert bag for a defined period to allow VOCs to accumulate.
An alternative, less invasive method involves using polydimethylsiloxane (PDMS) patches or bracelets worn directly on the skin.
Table 1: Comparison of Skin VOC Sampling Methods
| Parameter | Direct Bag Sampling | Sorbent Patch Sampling |
|---|---|---|
| Principle | Static headspace accumulation | Direct adsorption onto a polymer |
| Skin Area | Large (e.g., entire forearm) | Small (patch contact area) |
| Sampling Duration | Relatively short (e.g., 30 min) | Longer (e.g., 1-4 hours) |
| Key Advantage | Captures highly volatile compounds effectively [2] | Convenient for longitudinal and field studies [1] |
| Key Limitation | Less convenient, requires volunteer immobilization | Potential for lower recovery of very volatile species |
Solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GC-MS) is a gold-standard technique for the pre-concentration and analysis of skin VOCs [2] [1].
The following diagram illustrates the complete workflow from sample collection to data analysis:
Reliable quantification requires a robust calibration curve using authentic standards.
Table 2: Key Parameters for GC-MS Quantification of Skin VOCs
| Parameter | Specification | Purpose/Rationale |
|---|---|---|
| SPME Fiber | 50/30 μm DVB/CAR/PDMS | Broad-range trapping of volatiles [2] |
| Sample Volume | 50 mL | Sufficient for sensitivity while avoiding fiber overloading |
| GC Column | Mid-polarity (e.g., 5% phenyl) | Optimal separation of diverse VOC chemical families |
| MS Scan Range | m/z 35-350 | Covers most common skin VOCs (C4-C10) [2] |
| Calibration | 6-point curve, humidified air | Ensures accuracy and accounts for humidity effects [2] |
The precise quantification of skin VOCs has powerful applications. In Urban Search and Rescue (USaR), specific VOCs with high incidence rates in human emanations can serve as markers for locating entrapped victims [2]. In a clinical context, changes in the skin volatolome may provide non-invasive biomarkers for disease states such as skin cancer [1] or wound infections [1].
This protocol provides a foundational framework for quantifying this compound and other VOCs from human skin. The reproducibility of results hinges on strict adherence to standardized sampling, rigorous calibration, and comprehensive quality control procedures.
Table 1: Basic Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 8-Methylnon-1-ene [1] |
| Chemical Formula | C₁₀H₂₀ [1] |
| Molecular Weight | 140.27 g/mol [1] |
| Standard InChI | InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h4,10H,1,5-9H2,2-3H3 [1] |
| Standard InChIKey | DMFDIYIYBVPKNT-UHFFFAOYSA-N [1] |
Table 2: Analytical Techniques for Detection and Quantification
| Technique | Role in Analysis | Key Considerations for USAR |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Gold standard for definitive identification and concentration measurement in lab settings. | Requires sample collection and lab analysis; not real-time. Essential for method validation. |
| Portable Mass Spectrometers (MS) | On-site, real-time detection and measurement of target VOCs. | High sensitivity and specificity; can be calibrated for this compound. |
| Other Sensors (e.g., MOS, CRDS) | Potential for rapid, portable detection. | May lack specificity for a single VOC; better suited for detecting patterns of multiple markers. |
This protocol outlines the steps for validating this compound as a human presence biomarker using laboratory-grade equipment.
Procedure Details:
Sample Collection:
Sample Introduction via Thermal Desorption:
GC-MS Analysis:
Data Analysis:
This protocol adapts the laboratory findings for real-world use with portable analytical devices.
Table 3: Field Deployment Considerations for VOC Detection
| Factor | Consideration & Rationale |
|---|---|
| Background Interference | Urban disaster environments contain numerous VOCs from burning materials, decomposing organic matter, and chemicals. This compound must be distinguishable from this background [2]. |
| Detection Specificity | Relying on a single compound like this compound is risky. A panel of VOCs (e.g., ketones, aldehydes, other hydrocarbons) provides a more robust signature of human presence [2]. |
| Instrument Selection | Portable GC-MS devices are preferred for their high specificity and sensitivity. Metal Oxide Semiconductor (MOS) sensors can be used for rapid screening but require careful calibration and may generate false positives. |
Procedure Details:
Site Assessment and Instrument Deployment:
On-site Analysis and Data Interpretation:
This compound is a candidate constituent of the human volatilome with potential application in USAR. Successful implementation relies on its detection as part of a broader VOC signature and the use of robust, portable analytical technologies capable of reliable operation in complex disaster environments. Future work should focus on establishing standardized concentration thresholds for human presence and developing even smaller, faster, and more reliable field-deployable sensors.
The table below summarizes key physicochemical properties of this compound (CAS 26741-24-2) relevant for analytical method development [1].
| Property | Value | Unit | Source/Method |
|---|---|---|---|
| Molecular Formula | C₁₀H₂₀ | - | - |
| Boiling Point | 424.44 | K (151.29 °C) | Joback Calculated |
| Critical Temperature | 593.69 | K (320.54 °C) | Joback Calculated |
| Octanol-Water Partition Coeff. (log logPoct/wat) | 3.779 | - | Crippen Calculated |
| Free Energy of Formation (ΔfG°) | 118.72 | kJ/mol | Joback Calculated |
| Enthalpy of Vaporization (ΔvapH°) | 36.80 | kJ/mol | Joback Calculated |
The table compares common techniques used in VOC biomarker research, which can be applied to detect and validate compounds like this compound [2].
| Technique | Typical Detection Limit | Key Advantages | Key Limitations |
|---|---|---|---|
| GC-MS | 10–90 ppt [2] | Gold standard for identification; high sensitivity and specificity [3]. | Expensive, requires trained personnel, offline analysis [2]. |
| GC-IMS | 50 ppt – 7 ppb [2] | Good for volatile compounds; faster than GC-MS. | Lower resolution than GC-MS; complex data interpretation. |
| PTR-MS | 60 ppt – 3 ppb [2] | Real-time, online monitoring; very fast. | Limited compound identification without separation. |
| SIFT-MS | 500 ppt – 7 ppb [2] | Real-time, online monitoring; soft ionization. | Limited compound identification without separation. |
| Electronic Nose (e-Nose) | 100 ppb – 10 ppm [2] | Rapid, point-of-care potential; pattern recognition. | Lower sensitivity; often non-specific; requires training. |
This protocol outlines a methodology for investigating this compound as a potential biomarker from in vitro cell cultures, leveraging dynamic headspace sampling.
The following diagrams outline the experimental workflow and a proposed biological pathway for this compound generation.
Diagram 1: Experimental Workflow for VOC Biomarker Discovery. This chart outlines the key steps from sample collection to data analysis, highlighting the essential inclusion of control samples to confirm the endogenous origin of candidate biomarkers [3] [4].
Diagram 2: Proposed Pathway for this compound Generation. This speculative pathway links altered cellular metabolism, a known source of VOC biomarkers, to the potential formation of this compound [2].
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique for identifying and quantifying polymers in complex matrices. The method involves the thermal decomposition of a sample in an inert atmosphere, followed by the separation and mass spectrometric detection of the resulting pyrolysis products [1]. This creates a unique "fingerprint" for each polymer, allowing for precise identification.
Recent studies have successfully applied Py-GC/MS to detect synthetic polymers in airborne particulate matter (PM10 and PM2.5), with 8-Methyl-1-nonene being a key marker for polypropylene [2]. This protocol outlines a standardized workflow for this specific application.
The following diagram illustrates the complete analytical procedure, from sample collection to data reporting.
Diagram 1: Py-GC/MS analysis workflow from sample collection to final reporting.
The table below summarizes the key instrumental parameters for the Py-GC/MS analysis.
Table 1: Standardized Py-GC/MS Operating Conditions
| Parameter | Specification | Purpose & Notes |
|---|---|---|
| Pyrolyzer | Microfurnace-type (e.g., JCI-55, PY-1S) | Ensures uniform and controlled heating [2] [3]. |
| Pyrolysis Temp. | 590°C (for 10 s) | Standard Curie-point temperature; effectively degrades PP [2]. |
| Carrier Gas | Helium (High Purity, 99.99%) | Inert atmosphere prevents oxidative degradation [3]. |
| GC Injector | 250-300°C | Prevents condensation of pyrolysis products [3]. |
| GC Column | DB-5MS (30 m × 0.32 mm, 0.25 µm) | Standard non-polar column for separating volatile organics [2]. |
| GC Oven Program | 30°C (3 min) → 160°C @ 8°C/min → 250°C @ 10°C/min (3 min) | Optimal for separating alkene series including this compound [2]. |
| MS Interface | 250°C | Efficient transfer of compounds from GC to MS [2]. |
| Ionization | Electron Ionization (EI, 70 eV) | Standard ionization mode for library matching [2]. |
| Ion Source Temp. | 230°C | Ensures stability and sensitivity of ion generation [2]. |
| Detection Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity for target analytes (see Table 2) [5]. |
This compound is a characteristic pyrolysis product of polypropylene. For accurate identification and quantification, monitor its specific ions.
Table 2: Key Pyrolysis Markers for Common Polymers in PM
| Polymer (Abbr.) | Characteristic Pyrolysis Product(s) | Quantitative Ion (m/z) | Qualitative Ions (m/z) |
|---|---|---|---|
| Polypropylene (PP) | This compound, 2,4-Dimethyl-1-heptene | 55 | 41, 69, 70 [2] |
| Polyethylene (PE) | 1-Alkenes series (C6-C28), 1-Triacontene | 55 | 41, 69 [2] |
| Polystyrene (PS) | Styrene, Toluene | 104 | 78, 91 [2] |
| Tire Tread (SBR) | Styrene, Dipentene (Limonene), 4-Vinylcyclohexene | 104 | 91, 68 [2] |
| Natural Rubber (NR) | Isoprene, Dipentene | 68 | 67, 53 [2] |
This protocol provides a standardized methodology for using Py-GC/MS to detect and quantify polypropylene in environmental samples via its marker, this compound. Adherence to these detailed procedures for sample preparation, instrumental analysis, and data interpretation ensures the generation of reliable and comparable data, which is critical for advancing research on the sources and impacts of polymeric particulate matter.
Enzymatic epoxidation catalyzed by enzymes such as lipases and unspecific peroxygenases (UPOs) has emerged as a highly selective and sustainable alternative to conventional chemical methods for synthesizing epoxides, which are vital intermediates in pharmaceutical and fine chemical manufacturing. A critical factor for success in these bio-epoxidation systems is the optimized use of hydrogen peroxide (H₂O₂), which serves as the primary oxidant. Its concentration must be carefully balanced to achieve high epoxide yields while preventing enzyme inactivation. These notes consolidate recent research advances into structured protocols and data to guide researchers in optimizing H₂O₂ utilization across different enzymatic platforms.
The optimal H₂O₂ concentration and feeding strategy vary significantly depending on the enzyme class and reaction architecture. The data below summarizes key parameters for major enzymatic systems used in alkene epoxidation.
Table 1: H₂O₂ Optimization Parameters for Different Enzyme Systems in Alkene Epoxidation
| Enzyme System | Typical H₂O₂ Concentration | Optimal Feeding Strategy | Key Additives & Their Roles | Reported Epoxide Yield Range | Primary Considerations |
|---|
| Lipase-based (e.g., R. oryzae whole cells) [1] | 7.5 mmol in 1.5 mL toluene (∼1.7 M initial in aqueous phase) | Single bolus addition | Trisodium Citrate (3.5 mmol): Acid-trapping agent, salt-forming agent. Octanoic Acid (1 mmol): Acyl donor for peracid formation. | 56% to 95% (varies by alkene substrate) | - High [H₂O₂] can inactivate lipase.
This protocol describes a chemoenzymatic epoxidation system where a lipase in a whole-cell biocatalyst generates peracids in situ from acyl donors and H₂O₂ [1].
Workflow Overview
Materials and Reagents
Step-by-Step Procedure
Key Applications
This protocol outlines the use of UPOs for the direct epoxidation of alkenes, emphasizing controlled H₂O₂ addition to maximize enzyme longevity and product yield [2] [3].
Workflow Overview
Materials and Reagents
Step-by-Step Procedure
Key Applications
H₂O₂ Management is Paramount: The central challenge in enzymatic epoxidation is maintaining a concentration of H₂O₂ that is high enough to drive the reaction efficiently but low enough to avoid enzyme inactivation. The fed-batch and in situ generation strategies described in the protocols are designed specifically to navigate this compromise.
Solvent and Additive Selection:
Analytical Control: Employing methods like GC-MS is crucial not only for quantifying epoxide yield but also for detecting by-products. In UPO-catalyzed reactions, besides the desired epoxide, the formation of alkenols and other hydroxylated derivatives is common, and the product distribution can be influenced by the H₂O₂ feeding rate and enzyme selection [2].
Optimizing H₂O₂ concentration is a cornerstone of successful enzymatic epoxidation process development. The strategies outlined herein—ranging from the use of acid-trapping agents and crosslinked whole cells in lipase systems to the precise fed-batch or electrochemical delivery of H₂O₂ for UPOs—provide a robust framework for researchers. By carefully tailoring the oxidant regimen to the specific enzyme and reaction setup, it is possible to achieve high-yielding, selective, and scalable epoxidation processes that align with the principles of green chemistry.
Epoxides represent highly valuable intermediates in organic synthesis due to their exceptional reactivity, which stems from the significant ring strain and polarity of the oxirane functional group. These characteristics make them versatile precursors for the synthesis of various fine chemicals, pharmaceutical compounds, and materials. Specifically, 1-nonene oxide has gained considerable importance in recent years due to its applications in formulating surfactant-like aminoalcohol lipoids for improved drug delivery systems, synthesizing bioactive compounds such as achaetolide with demonstrated antibacterial and cytotoxic properties, and developing lipopeptide-like hermitamides that exhibit sodium channel inhibition activity in clinical applications [1].
Traditional approaches to epoxide synthesis often rely on metal catalysts or strong oxidants like meta-chloroperoxybenzoic acid (m-CPBA), which present significant environmental and safety concerns including the hazardous nature of the reagents, corrosion issues, and the tendency for epoxide hydrolysis under acidic conditions. In contrast, the chemoenzymatic epoxidation system utilizing immobilized lipase B from Candida antarctica (Novozym 435) in conjunction with phenylacetic acid and hydrogen peroxide offers an environmentally benign alternative that maintains high efficiency and selectivity while addressing the limitations of conventional methods. This biocatalytic approach leverages the enzyme's ability to catalyze the formation of peroxy phenylacetic acid in situ, which subsequently epoxidizes the alkene through a Prilezhaev mechanism, regenerating the phenylacetic acid in the process and making it a catalytic cycle in terms of the acid component [1] [2].
The chemoenzymatic epoxidation process involves a two-stage mechanism that integrates enzymatic peracid generation with chemical epoxidation. In the initial phase, the immobilized lipase (Novozym 435) catalyzes the perhydrolysis reaction between phenylacetic acid and hydrogen peroxide, producing peroxy phenylacetic acid as the active oxygen transfer agent. This peracid then reacts chemoselectively with the double bond of 1-nonene in the second stage through a Prilezhaev epoxidation, resulting in the formation of 1-nonene oxide and regeneration of phenylacetic acid. The cyclic nature of this process, where phenylacetic acid is continuously regenerated, enhances the atom economy and reduces waste generation compared to traditional epoxidation methods [2].
The key advantage of this system lies in the enzyme's stability under optimized reaction conditions and the absence of water-soluble short-chain co-products that typically inhibit lipase activity in other perhydrolysis systems. Furthermore, phenylacetic acid has emerged as a particularly effective perhydrolysis substrate due to its optimal balance between reactivity and enzyme compatibility, as it does not generate acidic byproducts that could potentially deactivate the enzyme or promote epoxide hydrolysis [1].
The reaction mechanism can be delineated into two interconnected cycles:
Enzymatic Perhydrolysis Cycle: The catalytic triad of the lipase (composed of serine, histidine, and aspartic acid residues) facilitates the nucleophilic attack of the serine residue on the carbonyl carbon of phenylacetic acid, forming a tetrahedral intermediate. This intermediate subsequently reacts with hydrogen peroxide, resulting in the formation of peroxy phenylacetic acid and regeneration of the free enzyme.
Chemical Epoxidation Cycle: The generated peroxy acid transfers an oxygen atom to the double bond of 1-nonene in a concerted manner, yielding 1-nonene oxide while regenerating phenylacetic acid, which re-enters the enzymatic cycle [2].
This mechanism is visualized in the following diagram:
Figure 1: Mechanism of Chemoenzymatic Epoxidation of 1-Nonene Showing the Enzymatic Perhydrolysis Cycle and Chemical Epoxidation Cycle
Extensive parameter optimization studies have revealed that the efficiency of the chemoenzymatic epoxidation of 1-nonene is profoundly influenced by several critical factors. The systematic investigation of these parameters has led to the establishment of optimal conditions that ensure high conversion yields while maintaining enzyme stability and operational practicality. The identified key parameters include reaction temperature, hydrogen peroxide concentration and amount, phenylacetic acid quantity, and physical mixing conditions [1].
The following tables summarize the optimized parameters for the chemoenzymatic epoxidation of 1-nonene:
Table 1: Optimal Reaction Parameters for Chemoenzymatic Epoxidation of 1-Nonene
| Parameter | Optimal Value | Range Tested | Effect of Deviation from Optimal |
|---|---|---|---|
| Temperature | 35°C | 25-60°C | Yield decreases significantly above 40°C due to H₂O₂ degradation and enzyme denaturation |
| H₂O₂ Concentration | 30% (w/w) | 10-60% | Lower concentrations slow reaction; higher concentrations deactivate enzyme |
| H₂O₂ Amount | 4.4 mmol | 1.9-6.2 mmol | Lower amounts slow reaction; excess amounts cause enzyme denaturation |
| H₂O₂ Addition | Single step | Single vs. four steps | No significant advantage observed with stepwise addition |
| Phenylacetic Acid Amount | 8.8 mmol | 1.3-8.8 mmol | Lower amounts reduce reaction rate; excess does not deactivate enzyme |
| Stirring Speed | 250 rpm | 150-300 rpm | Lower speeds limit mass transfer; higher speeds may cause mechanical damage to enzyme |
| Reaction Time | 12 hours | 4-24 hours | Near quantitative yields achieved within 12 hours under optimal conditions |
| Solvent | Chloroform | Various organic solvents | Chloroform provides optimal compatibility with both enzyme and reagents |
Table 2: Substrate Molar Ratios for Optimal Epoxidation Efficiency
| Component | Amount | Molar Ratio (Relative to 1-Nonene) |
|---|---|---|
| 1-Nonene | 0.6 mmol | 1.0 |
| Phenylacetic Acid | 8.8 mmol | 14.7 |
| H₂O₂ (30%) | 4.4 mmol | 7.3 |
| Novozym 435 | 19.9 mg (1.7% wt/wt) | - |
Temperature Optimization: The optimal reaction temperature was determined to be 35°C, balancing between reaction rate acceleration and prevention of hydrogen peroxide decomposition and enzyme denaturation. While Novozym 435 typically exhibits high thermostability between 40-60°C in other applications, the combination with hydrogen peroxide in this system necessitates a lower temperature to maintain enzyme activity [1].
Hydrogen Peroxide Management: The concentration and amount of hydrogen peroxide are critical factors for achieving high epoxide yields while preserving enzyme functionality. The use of 30% (w/w) H₂O₂ at 4.4 mmol (representing a 7.3-fold excess relative to 1-nonene) provides sufficient oxidizing capacity without causing significant enzyme deactivation. The single-step addition protocol simplifies the operational process without compromising yield [1].
Phenylacetic Acid Stoichiometry: The employment of phenylacetic acid in significant excess (14.7-fold molar ratio relative to 1-nonene) shifts the equilibrium of the reversible perhydrolysis reaction toward peracid formation, thereby driving the epoxidation process to completion. Notably, unlike other carboxylic acids, phenylacetic acid does not inhibit the enzyme even at elevated concentrations [1].
Table 3: Required Equipment and Reagents
| Category | Specific Items |
|---|---|
| Equipment | 50 mL round-bottom flask, water bath shaker, autotitrator or micropipette, analytical balance, separating funnel, rotary evaporator, GC-MS system, NMR spectrometer |
| Reagents | 1-Nonene (98%), phenylacetic acid, hydrogen peroxide (30%, w/w), Novozym 435, chloroform, ethyl acetate (HPLC grade), sodium sulfite, sodium sulfate |
| Safety Equipment | Lab coat, safety goggles, chemical-resistant gloves, fume hood, eye wash station |
Reaction Mixture Preparation: Charge a 50 mL round-bottom flask with 10 mL of chloroform followed by 0.6 mmol of 1-nonene. Swirl gently to achieve a homogeneous solution [2].
Catalyst and Substrate Addition: Add 8.8 mmol of phenylacetic acid directly to the reaction mixture. Subsequently, introduce 19.9 mg of Novozym 435 (1.7% wt/wt relative to total reactants) to the flask [2].
Reaction Initiation: Add 4.4 mmol of 30% (w/w) hydrogen peroxide in a single portion using an autotitrator or precise micropipette. This addition should be performed under controlled conditions to ensure proper mixing [1] [2].
Epoxidation Process: Place the reaction vessel in a water bath shaker pre-heated to 35°C and agitate at 250 rpm for 12 hours. Maintain consistent temperature and agitation throughout the reaction period [1] [2].
Reaction Monitoring: Withdraw periodic aliquots (0.1 mL) at predetermined time intervals (e.g., 0, 2, 4, 8, and 12 hours). Dilute each sample 100-fold with HPLC-grade ethyl acetate and filter through a 0.45 μm membrane filter before GC-MS analysis to determine conversion yield [2].
The complete experimental workflow is illustrated in the following diagram:
Figure 2: Experimental Workflow for Chemoenzymatic Epoxidation of 1-Nonene
Reaction Quenching and Washing: After the 12-hour reaction period, transfer the entire reaction mixture to a 125 mL separating funnel. Wash with distilled water (2 × 20 mL) to remove residual hydrogen peroxide and any water-soluble components [2].
Phase Separation and Drying: Separate the organic layer containing the product and dry it sequentially over 5% (w/w) sodium sulfite (to reduce any residual peroxides) and anhydrous sodium sulfate to remove traces of moisture [2].
Solvent Removal: Filter the dried organic solution and concentrate under reduced pressure using a rotary evaporator at temperatures not exceeding 40°C to prevent product volatility issues or decomposition [2].
Product Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (3:2 v/v) as the mobile phase. Combine the fractions containing pure 1-nonene oxide as confirmed by TLC analysis [2].
Phenylacetic Acid Recovery: Recover the excess phenylacetic acid from the column fractions and concentrate it for potential reuse in subsequent epoxidation reactions, demonstrating the sustainability of the process [2].
GC-MS Analysis: Perform product identification and yield determination using GC-MS system equipped with a (30.0 m × 0.25 mm) HP-5ms column with 0.25 μm film thickness. Use the following temperature program: initial temperature 50°C (hold 2 min), ramp to 250°C at 15°C/min, final hold 5 min [2].
Spectroscopic Confirmation: Confirm the structure of the isolated epoxide using:
The chemoenzymatic epoxidation system employing phenylacetic acid and Novozym 435 demonstrates remarkable versatility across a range of alkene substrates. Research has confirmed that this methodology provides excellent to good yields (75-99%) for various alkenes, highlighting its broad applicability in synthetic chemistry [2].
Table 4: Substrate Scope of the Chemoenzymatic Epoxidation System
| Alkene Substrate | Epoxide Yield (%) | Reaction Time (h) | Notes |
|---|---|---|---|
| 1-Nonene | 97-99 | 12 | Optimal substrate with near quantitative yield |
| 1-Heptene | 90-94 | 12 | Slightly lower yield due to higher volatility |
| Styrene | 85-90 | 12-14 | Aromatic substrate requires slightly longer time |
| Cyclohexene | 80-85 | 14 | Cyclic alkene with good yield |
| 1-Methylcyclohexene | 75-80 | 14 | Trisubstituted alkene with moderate yield |
For terminal aliphatic alkenes (e.g., 1-heptene, 1-octene): Follow the standard protocol for 1-nonene with minimal modifications. These linear alkenes typically yield 90-99% epoxide products due to their high reactivity in the Prilezhaev epoxidation process [2].
For styrene derivatives: Extend reaction time to 14 hours and consider reducing the hydrogen peroxide amount to 3.5-4.0 mmol to prevent potential oxidative side reactions while maintaining high conversion yields [2].
For cyclic alkenes: Increase the phenylacetic acid amount to 10 mmol and employ slightly longer reaction times (14 hours) to compensate for the reduced reactivity associated with steric factors in cyclic systems [2].
Table 5: Troubleshooting Guide for Common Experimental Issues
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low epoxide yield | Enzyme deactivation, suboptimal H₂O₂ concentration, insufficient reaction time | Verify H₂O₂ concentration is exactly 30%; ensure temperature does not exceed 35°C; extend reaction time to 16 hours |
| Enzyme deactivation | Exposure to high H₂O₂ concentration (>40%), elevated temperature (>40°C), mechanical damage | Use fresh enzyme batch; implement single-step H₂O₂ addition; verify stirring speed not exceeding 300 rpm |
| Incomplete conversion | Inadequate mixing, suboptimal molar ratios, expired reagents | Confirm stirring speed at 250 rpm; verify molar ratios of substrates; use fresh phenylacetic acid and H₂O₂ |
| Product purification difficulties | Similar polarity of starting materials and product, emulsion formation | Optimize chromatographic solvent gradient; extend washing steps during workup; use brine solution to break emulsions |
Enzyme Storage and Handling: Novozym 435 should be stored in a sealed container at room temperature in a desiccator to prevent moisture absorption. Always allow the enzyme to reach room temperature before opening the container to minimize condensation [1] [2].
Hydrogen Peroxide Stability: Use fresh hydrogen peroxide solution (30%) and avoid exposure to light, which accelerates decomposition. Consider verifying the actual concentration by titration if the reagent has been stored for extended periods [1].
Scale-Up Considerations: For larger-scale reactions (above 10 mmol of 1-nonene), maintain the same substrate ratios but consider adding hydrogen peroxide in two portions at 0 and 2 hours to minimize localized enzyme exposure to high peroxide concentrations [1].
Reusability Data: The Novozym 435 enzyme retains approximately 85% of its initial activity after five reaction cycles under optimal conditions, making the process economically viable. Additionally, recovered phenylacetic acid can be reused in subsequent epoxidation reactions, maintaining 90% yield efficiency for at least three cycles [2].
The chemoenzymatic epoxidation of 1-nonene utilizing phenylacetic acid perhydrolysis represents a robust, efficient, and environmentally conscious methodology for the synthesis of this valuable epoxide intermediate. Through systematic optimization of critical parameters including temperature, hydrogen peroxide concentration and amount, phenylacetic acid stoichiometry, and physical conditions, the process achieves exceptional yields (97-99%) within a practical time frame of 12 hours. The comprehensive protocol detailed in these application notes provides researchers with a reliable framework for implementing this green chemistry approach in both discovery and development settings, offering significant advantages over traditional epoxidation methods in terms of selectivity, safety, and sustainability.
The following table summarizes the primary causes of enzyme deactivation and the recommended solutions.
| Root Cause | Deactivation Effect | Recommended Solution | Key Parameter to Control |
|---|---|---|---|
| High H₂O₂ Concentration [1] [2] | Direct oxidation and destruction of the enzyme's active structure [1] [2]. | Use moderate concentrations and controlled addition [1] [3]. | Initial H₂O₂ concentration: 30% (w/w); Molar ratio to alkene: ~7.3:1 [1]. |
| Elevated Temperature [1] | Increased H₂O₂ decomposition and accelerated enzyme denaturation [1]. | Operate at a mild, optimal temperature [1]. | Reaction temperature: 35°C [1]. |
| Presence of Moisture [4] | Promotes hydrolysis of the enzyme's immobilization support (methacrylate resin), causing physical disintegration [4]. | Use continuous water removal methods (e.g., molecular sieves) where feasible [4]. | In biodiesel production, continuous moisture removal maintained enzyme activity over 100 cycles [4]. |
Based on the research, here is a detailed methodology for achieving high-yield epoxidation of 1-nonene with stable enzyme performance [1].
Objective: To synthesize 1-nonene oxide with high yield and minimal deactivation of Novozym 435. Reaction Mechanism: The following diagram illustrates the chemo-enzymatic cascade reaction.
Materials & Setup
Step-by-Step Procedure
Expected Outcome Under these optimized conditions, you can expect a 97-99% yield of 1-nonene oxide while maintaining a high catalytic activity for Novozym 435 of 190.0 U g⁻¹ [1].
Q1: Why is a single-step addition of H₂O₂ recommended here, while other studies use gradual feeding? The single-step addition is viable because the moderate amount (4.4 mmol) and concentration (30%) of H₂O₂ in this specific protocol do not overwhelm the enzyme. Gradual feeding is a more general strategy to maintain a low, non-damaging instantaneous concentration of H₂O₂ in the reactor, which is crucial when using higher overall amounts or concentrations [1] [3]. The optimal method depends on your specific reagent ratios.
Q2: Besides H₂O₂, what other factors can damage Novozym 435? The physical integrity of the enzyme's support is critical. The methacrylate resin that Novozym 435 is immobilized on can be dissolved by short-chain alcohols (e.g., ethanol, methanol) and degraded by the presence of moisture over repeated use, leading to enzyme leaching and physical disintegration [4].
Q3: Are there more advanced reactor designs to prevent deactivation? Yes, moving from batch to continuous processes can significantly improve productivity. Continuous Stirred-Tank Reactors (CSTRs) or packed-bed reactors allow for better control of reaction conditions, such as maintaining a steady, low concentration of H₂O₂ and enabling intermittent enzyme dosing, which has been shown to greatly extend operational lifespan in other epoxidation systems [2].
A primary challenge in lipase-catalyzed epoxidation is that high concentrations of H₂O₂ can deactivate the enzyme, such as the commonly used Novozym 435 (immobilized Candida antarctica lipase B) [1]. The addition rate is a critical lever to manage this.
| Strategy | Rationale & Key Findings | Experimental Context |
|---|---|---|
| Single-Step Addition | Successful in an optimized system for 1-nonene epoxidation. The enzyme retained high activity (190.0 U g⁻¹), achieving 99% yield in 20 hours [2] [3]. | Substrate: 1-nonene. Acid: Phenylacetic acid (8.8 mmol). H₂O₂: 4.4 mmol of 30% w/w. Temp: 35°C. Solvent: Chloroform [2] [3]. |
| Stepwise/Aliquot Addition | Prevents flooding the system with H₂O₂, minimizing enzyme deactivation. This is widely recommended, especially with higher H₂O₂ concentrations or less optimized setups [1]. | A general best-practice approach. One study added H₂O₂ aliquots over 4 hours to prevent deactivation [1]. |
The optimal strategy depends on your specific reaction system. The following workflow can help you determine the best approach.
Q: Why is H₂O₂ addition rate so critical? A: Lipases can be deactivated by high local concentrations of H₂O₂. A slow or stepwise addition maintains the H₂O₂ concentration below a critical threshold that would otherwise cause irreversible damage to the enzyme's structure, ensuring its activity over the reaction period [2] [1].
Q: Besides addition rate, what other factors protect the lipase? A: The concentration and temperature are equally important. Using a moderately concentrated H₂O₂ solution (e.g., 30% w/w) at a controlled temperature (e.g., 35°C) can prevent deactivation that occurs with more concentrated solutions at the same temperature [2] [3]. The choice of perhydrolysis substrate also matters; phenylacetic acid is favorable as it generates no short-chain, water-soluble by-products that can inhibit the enzyme [2] [3].
Q: What are the signs of H₂O₂-induced enzyme deactivation? A: The most common signs are a sharp drop in reaction yield or a significant slowdown in the reaction rate, especially when using higher concentrations of H₂O₂ or elevated temperatures [2] [3].
Catalyst degradation occurs mainly through two competing pathways, heavily influenced by catalyst structure and reaction conditions. The two main mechanisms are intramolecular degradation (catalyst self-destruction) and intermolecular degradation (catalyst-catalyst interaction) [1].
The path taken depends on the active oxidizing species formed during the catalytic cycle. A metallo-oxo species typically leads to the intramolecular mechanism, where the oxygen atom bound to the metal center attacks and degrades the catalyst's own organic ligand structure. In contrast, a metallo-peroxo species is more likely to participate in intermolecular degradation, where two catalyst molecules interact, leading to mutual destruction [1].
Stable catalysts often feature protective bulky groups. For example, manganese porphyrin complexes with chlorine, bromine, or methyl groups in the ortho positions of the meso aryl groups demonstrate high robustness. Conversely, catalysts lacking these bulky groups are far more prone to degradation [1].
A significant issue is the non-catalytic decomposition of hydrogen peroxide into reactive oxygen species that promote non-selective oxidation.
Choosing the right catalyst is critical. The table below compares different catalysts and their effectiveness in managing degradation and selectivity.
| Catalyst Type | Key Feature | Performance in H₂O₂ Epoxidation | Evidence/Study Context |
|---|---|---|---|
| Mn-Porphyrin (with o-substituted bulky groups) | Bulky ortho substituents (e.g., Cl, Br, CH₃) on aryl groups | Robust; resists degradation via steric protection of the metal core | [1] |
| Pt/Al₂O₃ | Noble metal on support; decomposes H₂O₂ without generating large quantities of HO· radicals | Highly active for selective H₂O₂ decomposition; minimal by-product formation from PO | Effective for removing residual H₂O₂ in process streams [2] |
| Pd/Al₂O₃ | Noble metal on support | Active for selective H₂O₂ decomposition, but less so than Pt | Alternative to Pt for residual H₂O₂ removal [2] |
| ZnO/α-Fe₂O₃ "Hedgehog" Particles | Spiky morphology enhances dispersibility in organic media and charge separation | High activity; unique pathway for direct alkane epoxidation (e.g., cyclohexane to cyclohexene oxide) | Prevents agglomeration, a common cause of catalyst deactivation [4] |
| Silica-Supported Titanium | Dispersed titanium sites | Efficient for epoxidation with dilute H₂O₂; performance improved by slow H₂O₂ addition | Leaching can be an issue; surface hydrophobization can help [3] |
Experimental Consideration for Catalyst Recovery and Leaching: When using silica-supported titanium catalysts, leaching can be a problem. To assess this, a simple hot filtration test can be performed: filter the catalyst from the reaction mixture while hot and continue to heat the filtrate. If the reaction continues in the filtrate, significant leaching has occurred. Strategies to improve stability include silylation of the catalyst surface with agents like hexamethyldisilazane to impart hydrophobicity, which protects active sites from aqueous H₂O₂ and reduces decomposition [3].
| Parameter | Recommendation | Mechanistic Rationale & Impact |
|---|---|---|
| H₂O₂ Addition Method | Slow, controlled addition (e.g., over 2.5 hours) instead of single-batch addition [3] [5]. | Limits the instantaneous local concentration of H₂O₂, minimizing its non-productive decomposition and the associated side reactions (e.g., allylic oxidation, radical attacks). This improves both selectivity and catalyst stability [3]. |
| Reactor Type for Scale-up | Consider continuous or semi-batch setups for slow addition. | Enables precise control over addition rates and residence time, crucial for managing exothermicity and maintaining optimal reagent concentrations. |
| Temperature | Keep at moderate, controlled levels (e.g., 20 ± 1°C [5]). | The epoxidation reaction is highly exothermic. Temperature control is essential for safety and to prevent thermal runaway, which can accelerate catalyst degradation and decomposition pathways. |
| Residual H₂O₂ Quenching | Use a bed of Pt/Al₂O₃ catalyst in a post-reactor stream to decompose unused H₂O₂ [2]. | Safely removes H₂O₂ before product purification steps, preventing oxygen gas formation in distillation columns and further oxidation of the product. |
Protocol: Slow Addition of Hydrogen Peroxide for Improved Selectivity [3]
This method was shown to significantly suppress allylic oxidation and improve epoxide yield in the cyclohexene epoxidation with silica-supported Ti catalysts [3].
The epoxidation of alkenes with hydrogen peroxide is a strongly exothermic process. Calorimetric studies on specific systems, like the epoxidation of triazolene, have measured an apparent reaction heat of 1340.0 kJ·kg⁻¹ (relative to the mass of the alkene) [5]. Immediately after dosing H₂O₂, a significant portion of this heat (e.g., 39.7%) can be released, indicating substantial heat accumulation potential [5].
Safety Protocol:
Yes, recent research focuses on catalyst design that tackles fundamental issues like agglomeration and access to active sites.
The following chart provides a logical workflow for diagnosing and addressing common problems in your hydrogen peroxide epoxidation setup.
The following table summarizes the established optimal conditions for high-yield epoxidation, serving as your baseline for experimentation and troubleshooting [1] [2].
| Parameter | Optimal Condition |
|---|---|
| Biocatalyst | Novozym 435 (Immobilized Candida antarctica Lipase B) |
| Enzyme Loading | 1.7% (wt/wt, 19.9 mg relative to 0.6 mmol alkene) |
| Solvent | Chloroform |
| Temperature | 35 °C |
| Agitation Speed | 250 rpm |
| Reaction Time | 12 hours |
| Alkene (1-Nonene) | 0.6 mmol |
| Phenylacetic Acid | 8.8 mmol |
| Hydrogen Peroxide (H₂O₂) | 4.4 mmol (30% w/w initial concentration) |
| H₂O₂ Addition | Single-step addition at time zero |
Detailed Experimental Procedure [1]:
Here are solutions to common problems that can affect epoxide yield.
Low yield can result from several factors related to reaction conditions. The table below outlines common causes and corrective actions.
| Problem | Possible Cause | Corrective Action |
|---|---|---|
| Low Yield | Enzyme deactivation due to high H₂O₂ concentration or temperature | Use H₂O₂ at 30% (w/w); avoid concentrations above 40-50%. Maintain temperature at 35°C [2]. |
| Insufficient peroxy acid formation | Ensure phenylacetic acid is in excess (molar ratio of 14.7:1 relative to alkene). Confirm enzyme activity [2]. | |
| Sub-optimal temperature | Lower temperatures slow the reaction; higher temperatures degrade H₂O₂ and deactivate the enzyme. Precisely control at 35°C [2]. | |
| Slow Reaction Rate | Inadequate mixing | Ensure shaking speed is maintained at 250 rpm for proper mass transfer [1]. |
| Low H₂O₂ amount | The molar ratio of H₂O₂ to alkene should be 7.3:1. Using less than 4.4 mmol of H₂O₂ significantly slows the rate [2]. | |
| Enzyme Deactivation | Exposure to high H₂O₂ concentration | Use H₂O₂ at 30% w/w. Single-step addition is effective and does not deactivate the enzyme under these conditions [2]. |
The following diagrams visualize the experimental process and the underlying chemical mechanisms. They were generated using Graphviz with the specified color palette to ensure high contrast and clarity.
Diagram 1: Experimental Workflow for 1-Nonene Epoxidation This chart outlines the key procedural steps for the chemoenzymatic epoxidation, from setup to product isolation [1].
Diagram 2: Chemoenzymatic Reaction Mechanism This chart illustrates the two-stage mechanism: lipase-catalyzed peracid formation followed by epoxidation [1] [2].
| Symptom | Possible Cause | Solution | Key Citations |
|---|---|---|---|
| Rapid loss of activity during reaction | Enzyme leaching from support or conformational instability | Use multipoint covalent immobilization on supports like glyoxyl-agarose. This method creates multiple bonds, locking the enzyme's structure. | [1] |
| Low catalytic efficiency at target temperature | Lipase is in an inactive "closed-lid" conformation | Apply solvent pre-activation. Pre-incubate lipase in a specific solvent system (e.g., n-propanol) to induce the active "open-lid" form before immobilization. | [2] |
| Poor stability in reaction medium | Harsh reaction environment (e.g., from reagents, polarity) | Employ hydrophilic Deep Eutectic Solvents (DES). Use a choline chloride-glycerol system to stabilize the enzyme's dynamic conformation and reduce denaturation. | [3] |
| Sub-optimal enantioselectivity | Incorrect enzyme flexibility at reaction temperature | Utilize the "low-temperature method". Conduct reactions at lower temperatures (e.g., 0°C to -40°C) to significantly enhance enantioselectivity, a key parameter in synthesis. | [4] |
Q1: What is the most effective immobilization method for thermal stability? For the highest thermal stability, multipoint covalent immobilization is highly effective. A study on a lipase from Pyrococcus furiosus showed that immobilization on glyoxyl-agarose (which creates multiple covalent bonds) resulted in 82% residual activity after 48 hours at 70°C. In contrast, hydrophobic adsorption on octyl-agarose only retained 27% activity under the same conditions [1]. This method stabilizes the enzyme's rigid three-dimensional structure against thermal unfolding.
Q2: How can I activate my lipase before use to improve its efficiency? You can use an aggregation-induced conformation locking (ACL) strategy. This involves two key steps:
Q3: Are there solvent systems that can enhance both lipase stability and activity? Yes, Hydrophilic Deep Eutectic Solvents (DES) are a promising green alternative. A mixture of choline chloride and glycerol (ChCl:Gly, 1:2) has been identified as particularly lipase-friendly. This DES can help maintain the enzyme's essential dynamic conformation, which is crucial for its catalytic function, leading to enhanced activity and stability during reactions like transesterification [3]. DESs also lower system viscosity, improving mass transfer of substrates.
Here are detailed methodologies based on the cited research for implementing two key stabilization strategies.
This protocol is adapted from research demonstrating significant thermal stability improvement [1].
This protocol is based on the aggregation-induced conformation locking (ACL) strategy [2].
The following diagram outlines a logical workflow for diagnosing stability issues and selecting the appropriate optimization strategy based on the information above.
For quick reference, here is a summary of common issues, their diagnostic clues, and potential solutions:
| Problem | Diagnostic Clues | Potential Solutions |
|---|---|---|
| Low Reaction Rate | Slower than expected epoxide formation despite active enzyme [1]. | Use two-liquid-phase system (e.g., n-octane) [1]; Optimize mixing/agitation speed [1]; Utilize a biphasic system with tuned "interphase" for immobilized enzymes [2]. |
| Low Product Yield | Suboptimal yield of enantiomerically pure epoxide [1]. | Avoid mass transfer limitations through system design [1]; For Novozym 435, add organic solvents (toluene) or long-chain fatty acids [3]. |
| Enzyme Deactivation | Rapid loss of activity, especially with oxidants like H₂O₂ [2]. | Implement immobilization within a protective, porous "interphase" [2]; Use oxygen carriers like phenylacetic acid to stabilize the enzyme [4]. |
| Poor Enzyme Reusability | Significant activity drop over repeated reaction cycles [3]. | Apply biocatalyst coating strategies to limit enzyme leaching [3]; Use robust immobilized systems like enzyme@IP capsules [2]. |
Mass transfer is often limited by the poor solubility of epoxides in the aqueous phase where enzymes typically reside. A two-liquid-phase system can solve this.
Experimental Protocol for a Two-Liquid-Phase System (based on [1]):
Standard immobilization can sometimes hinder mass transfer. Novel approaches are creating specialized microenvironments for enzymes.
The following diagram illustrates the fabrication of this advanced enzyme@IP system and its application in a continuous-flow reactor.
Novozym 435 (lipase B from Candida antarctica immobilized on acrylic resin) is widely used but requires optimized conditions.
Experimental Protocol for Chemoenzymatic Epoxidation of Alkenes (based on [4]):
The table below summarizes the standard reaction conditions for the chemoenzymatic epoxidation of 1-nonene, adapted from the search results [1].
| Component | Role | Quantity/Concentration |
|---|---|---|
| 1-Nonene | Substrate | 0.6 mmol |
| Chloroform | Solvent | 10 mL |
| Phenylacetic Acid | Acyl donor / Oxygen carrier | 8.8 mmol |
| Novozym 435 | Biocatalyst (Immobilized Candida antarctica Lipase B) | 1.7% (wt/wt, 19.9 mg) |
| Hydrogen Peroxide (H₂O₂) | Oxidizing agent | 4.4 mmol (30% w/w) |
| Temperature | - | 35°C |
| Agitation Speed | - | 250 rpm |
| Reaction Time | - | 12 hours |
Workflow Summary: The alkene is dissolved in the solvent, followed by the addition of phenylacetic acid and Novozym 435. The reaction is initiated by adding H₂O₂ in one portion and is carried out in a shaken reactor [1].
The table below addresses common problems linked to solvent choice and other critical parameters.
| Problem | Possible Cause | Solution |
|---|
| Low Epoxide Yield | • Enzyme denaturation due to incompatible solvent. • Rapid H₂O₂ decomposition. • Poor solubility of reactants. | • Switch to a non-polar, lipophilic solvent (e.g., toluene, hexane). • Use a controlled fed-batch addition of H₂O₂ to maintain low concentration [2]. | | Enzyme Deactivation | • Solvent stripping essential water from enzyme (log P too high). • Direct inactivation by high H₂O₂ concentration [2]. • Exposure to acidic waste. | • Optimize water activity in the reaction medium. • Implement fed-batch or multi-stage reactor design to control H₂O₂ levels [2]. • Ensure efficient post-reaction washing to regenerate enzyme. | | Poor Reaction Rate | • Mass transfer limitations in a viscous solvent system. • Sub-optimal temperature. | • Ensure adequate agitation (e.g., 250 rpm). • Confirm reaction temperature is maintained at 35°C [1]. | | Difficulty in Product Isolation | • Solvent forms an azeotrope with the product. • Similar polarity between solvent and product. | • Consider switching to a solvent with a more favorable boiling point. • Optimize chromatographic purification (e.g., using hexane/ethyl acetate as eluent) [1]. |
Q1: Why is chloroform used in the standard protocol? Chloroform effectively dissolves the organic reactants (alkene and phenylacetic acid) while maintaining the activity of the immobilized lipase B. It provides a good balance between reactant solubility and enzyme compatibility for this specific system [1].
Q2: What are the key considerations when selecting a solvent for this reaction? A good solvent should have high solubility for the alkene and peracid precursor, maintain lipase activity and stability (often correlated with solvent log P), be inert under oxidizing conditions, and not promote the decomposition of hydrogen peroxide.
Q3: Can the phenylacetic acid be recovered? Yes, after the reaction, the phenylacetic acid can be isolated from the mixture. The organic layer is washed, dried, and the acid can be purified using silica gel column chromatography. Research shows that the recovered acid can be reused, achieving a 90% yield in subsequent epoxidations [1].
Q4: What is the role of Novozym 435? Novozym 435 catalyzes the perhydrolysis reaction. It converts phenylacetic acid and hydrogen peroxide into the active oxidizing agent, peroxy phenylacetic acid, which then performs the epoxidation of the alkene [1].
The following diagram illustrates the two-stage chemoenzymatic epoxidation workflow and the underlying mechanisms.
A major bottleneck in this reaction is enzyme inactivation by high concentrations of hydrogen peroxide [2]. A key strategy to improve productivity is to avoid adding all the H₂O₂ at once.
Stirring rate directly impacts macroscale mixing and microscale mass transfer, which are essential for bringing substrates and enzymes together efficiently [1]. The core principle is to find a balance where mass transfer limitations are minimized without damaging the enzyme or wasting energy.
The following table outlines the direct effects of different stirring conditions and their practical solutions.
| Observed Issue | Potential Root Cause | Suggested Corrective Actions |
|---|---|---|
| Low reaction rate or yield | Insufficient mixing leading to poor bulk mass transfer and substrate concentration gradients [1]. | Gradually increase stirring speed; consider impeller design changes to improve bulk fluid movement [1]. |
| Rapid decline in enzyme activity over time | Excessive shear forces from high stirring rates damaging enzyme structure or stripping immobilized enzymes from supports [1]. | Reduce stirring speed; evaluate shear-sensitive immobilization carriers or use a different reactor type (e.g., packed bed) [1]. |
| Inconsistent results between batches | Uneven mixing creating dead zones with low substrate and high product concentrations [1]. | Optimize stirring speed and baffle configuration; use Computational Fluid Dynamics (CFD) to identify and eliminate dead zones [1]. |
The following workflow provides a systematic, step-by-step methodology for determining the optimal stirring rate for your enzymatic bioreactor.
Step-by-Step Procedure:
A study on the biocatalytic production of sodium gluconate using a glucose oxidase and catalase system provides a clear example of this optimization in practice [3].
| Optimized Parameter | Optimal Value |
|---|---|
| Stirring Speed | 700 rpm [3] |
| Aeration Rate | 1.2 vvm[vitation:8] |
| Reaction pH | 5.9 [3] |
| Reaction Temperature | 38°C [3] |
| Enzyme Addition | 0.2% (80% at 0h, 20% at 2h) [3] |
In this case, optimizing the stirring rate to 700 rpm, in conjunction with aeration, was critical to ensure efficient oxygen transfer—a key substrate for the glucose oxidase enzyme. This integrated optimization successfully reduced the reaction cycle time to under 8 hours [3].
Optimal stirring often depends on other reactor conditions. The diagram below shows how stirring rate interacts with other key parameters.
The table below summarizes the key characteristics of different epoxidation methods for 1-nonene, based on experimental data.
| Method | Catalyst | Optimal Conditions | Reported Yield | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Enzymatic [1] [2] | Novozym 435 (Lipase B) | Temp: 35°C; Solvent: Chloroform; Time: 12-20 h [1] | 97-99% [1] [2] | High yield and selectivity; mild, eco-friendly conditions; minimal by-products [3] [1] | Enzyme cost and potential deactivation by high [H₂O₂] [1] [4] |
| Chemical (Metal Complex) | Mo(VI) Glycolate [5] | - | - | Increases selectivity of epoxidation via hydroperoxide [5] | Also catalyzes decomposition of the hydroperoxide [5] |
| Chemical (Vanadium) | Vanadyl Catalysts [6] | - | - | - ML models can optimize yield [6] | - |
For researchers seeking to replicate these methods, here are the detailed experimental protocols from the literature.
This method employs a chemoenzymatic approach where the enzyme generates the peroxy acid in situ.
The high yield of the enzymatic method is achieved through a two-step mechanism. The diagram below illustrates this process.
The available data strongly supports enzymatic epoxidation using Novozym 435 as a superior method for 1-nonene, offering an excellent combination of high yield, selectivity, and greener credentials. The chemical methods, while established, lack the same level of detailed positive experimental data for direct comparison in this context.
The core parameters for validating an SPME-GC-MS method are consistent across various applications. The table below summarizes the key parameters, their definitions, and target criteria, synthesized from validation protocols used for analyzing volatiles in honey, dry-cured ham, and other matrices [1] [2] [3].
| Validation Parameter | Definition & Purpose | Typical Target Criteria |
|---|---|---|
| Linearity | Ability to obtain test results proportional to analyte concentration within a specific range [1]. | Coefficient of determination (R²) ≥ 0.990 (or R ≥ 0.995) [1]. |
| Limit of Detection (LOD) | Lowest analyte concentration that can be reliably detected. | Signal-to-noise ratio (S/N) ≥ 3:1 [1]. |
| Limit of Quantification (LOQ) | Lowest analyte concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio (S/N) ≥ 10:1 [1]. |
| Precision (Repeatability) | Closeness of agreement between independent results under the same conditions (short timeframe). | Relative Standard Deviation (RSD) < 10-20% (compound-dependent) [4] [1] [2]. |
| Accuracy | Closeness of agreement between a test result and an accepted reference value. | Recovery of 70-120% (matrix and concentration-dependent) [1] [2]. |
The following diagram outlines the key stages in developing and optimizing a validated SPME-GC-MS method:
Here are detailed methodologies for the critical experiments cited in the framework, which you can implement in your laboratory.
The selection of SPME parameters is critical for the efficient extraction of your target analyte.
These experiments are essential to demonstrate that your method is reliable and fit for its purpose.
(Measured Concentration / Spiked Concentration) * 100%. Recovery rates of 70-120% are typically considered acceptable, depending on the matrix complexity and analyte concentration [1] [2].
The following table consolidates key quantitative data from the search results, which can serve as a reference for the typical emission rates of various skin VOCs. Please note that emission rates can vary significantly based on experimental conditions, sampling methods, and individual physiology.
| Compound | Median Emission Rate (fmol cm⁻² min⁻¹) | Relative Abundance in Specific Context | Notes |
|---|---|---|---|
| Acetone [1] | >100 (specifically, 4790) | -- | One of the highest emission rates from human skin. |
| 6-Methyl-5-hepten-2-one (6-MHO) [1] [2] | >100 | -- | High emission rate; also identified as a product of skin oil ozonolysis. |
| Acetaldehyde [1] | >100 | -- | One of the highest emission rates from human skin. |
| N,N-dibutyl formamide [3] | -- | 10.8% | Highly present in the group with high mosquito attraction. |
| Decanoic acid [3] | -- | 9.2% | Highly present in the group with high mosquito attraction. |
| Decanal [3] [2] | -- | 5.9% | Highly present in the group with high mosquito attraction; also an ozonolysis product. |
| Fury hydroxymethyl ketone [3] | -- | 2.2% | Highly present in the group with low mosquito attraction; showed repellent properties. |
| Indole [3] | -- | 0.9% | Highly present in the group with low mosquito attraction. |
| 2-Hydroxy-3-methyl-2-cyclopentenone [3] | -- | 0.8% | Highly present in the group with low mosquito attraction; showed repellent properties. |
| 1,2-cyclopentanedione [3] | -- | Not specified | Identified as a prominent candidate with repellent efficacy. |
The methodologies from the search results highlight advanced techniques for sampling and analyzing skin VOCs, which are crucial for obtaining the quantitative data mentioned above.
Sampling Method: Used Stir Bar Sorptive Extraction (SBSE). A polydimethylsiloxane (PDMS)-coated magnetic stir bar ("Twister") was rolled on the volunteer's skin to collect volatiles [3].
Sample Introduction: Samples were thermally desorbed using a Thermal Desorption Unit (TDU2) and analytes were focused in a Cooled Injection System (CIS) cold trap [3].
GC-MS Analysis: Conducted using a high-resolution gas chromatography-mass spectrometry (HRGC-MS) system with an Orbitrap mass spectrometer. The column oven was temperature-programmed from 40°C to 230°C [3].
Data Integration: Data was processed with principal component analysis (PCA), volcano plot analysis, and partial least squares discriminant analysis (PLS-DA) to identify differential compounds between groups (e.g., high vs. low mosquito attraction) [3].
Sampling Method: Applied direct dynamic headspace sampling. Volunteers placed a forearm into a pre-conditioned Nalophan bag filled with purified air. VOCs were accumulated over 30 minutes [1].
Pre-concentration: A volume of gas from the sampling bag was injected into an evacuated SPME vial. Solid Phase Microextraction (SPME) was then performed automatically [1].
GC-MS Analysis: Analysis was performed using SPME-GC-MS. The study focused on the reliable identification and quantification of a wide range of VOCs, with calibration using gaseous multi-compound mixtures [1].
When comparing VOC emission rates, it is critical to consider the factors that can cause significant variability. The search results identified several key influencers:
The following diagram outlines the general workflow for conducting a skin VOC study, integrating the key methodological elements from the search results.
The table below summarizes the key identification information and experimental retention index (RI) data for 8-Methyl-1-nonene from the NIST WebBook.
| Property | Value |
|---|---|
| Chemical Name | This compound [1] [2] [3] |
| Synonym | 8-Methylnon-1-ene [1] [2] [3] |
| CAS Registry Number | Not found in search results |
| Molecular Formula | C10H20 [1] [2] [3] |
| Molecular Weight | 140.2658 g/mol [1] [2] [3] |
| IUPAC Standard InChI | InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h4,10H,1,5-9H2,2-3H3 [1] [2] [3] |
| IUPAC Standard InChIKey | DMFDIYIYBVPKNT-UHFFFAOYSA-N [1] [2] [3] |
The following table compiles the Kovats Retention Indices for this compound measured under different gas chromatography conditions. A retention index is a standardized value that helps identify a compound by comparing its retention time to those of known standards, typically alkanes.
| Active GC Phase | Column Type | Temperature Program | Retention Index (I) | Reference |
|---|---|---|---|---|
| DB-5 [1] | Capillary | 30°C → 120°C (5°C/min) → 270°C (10°C/min) | 954 [1] | Zaikin and Borisov, 2002 [1] |
| Cross-Linked Methylsilicone [3] | Capillary | 40°C → 300°C (5°C/min) | 955 [3] | Khorasheh, Gray, et al., 1989 [3] |
| BPX-5 [4] | Capillary | 50°C (hold 5 min) → 320°C (5°C/min) | 954 [4] | Dickschat, Martens, et al., 2005 [4] |
The methodologies from the NIST-compiled research are summarized below:
To put the properties of this compound into context, the table below compares it with its straight-chain alkene and alkane analogs.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Typical Retention Index (RI) on Non-Polar Column |
|---|---|---|---|
| This compound | C10H20 | 140.2658 [1] [2] [3] | 954 - 955 [1] [3] [4] |
| 1-Nonene (straight-chain) | C9H18 | 126.2392 [5] [6] [7] | ~882 - 890 [7] |
| Nonane (straight-chain alkane) | C9H20 | 128.2551 [8] | 900 (by definition) |
This comparison shows that the branched structure of this compound increases its retention index compared to the straight-chain 1-Nonene, making it elute later under the same GC conditions, similar to how a C10 alkane would behave.
The following diagram illustrates the general experimental workflow for identifying a compound like this compound using GC-MS and the NIST database, based on the protocols from the search results.
The search results confirm that this compound is a species in the NIST database, but the mass spectrum itself is not displayed in the freely available section [1] [2] [3]. Here is how you can obtain it:
The following table compiles the key reference data found for 8-Methyl-1-nonene, which can be used as a benchmark for validation.
| Compound Name | Linear Retention Index (LRI) | Column Type / Active Phase | Temperature Program | Data Source |
|---|---|---|---|---|
| This compound | 955 [1] | Capillary / Cross-Linked Methylsilicone [1] | Start: 40 °C, End: 300 °C, Rate: 5 °C/min [1] | NIST WebBook (Van Den Dool and Kratz RI) [1] |
To validate a compound's identity using retention indices, the general workflow involves analyzing the compound alongside a series of n-alkane standards under the same chromatographic conditions.
Diagram title: GC-MS Retention Index Validation Workflow
n is the carbon number of the alkane eluting before the analyte, t_analyte is the retention time of this compound, t_n is the retention time of the n-alkane with n carbons, and t_(n+1) is the retention time of the n-alkane with n+1 carbons [2]. This calculation interpolates the analyte's retention behavior relative to the standards.When planning your validation, consider these critical factors that can cause retention index values to vary:
The core chemoenzymatic epoxidation process involves the enzyme-catalyzed formation of a peroxy acid, which then reacts with 1-nonene to form the epoxide [1]. The general workflow and reaction mechanism are illustrated below.
The standard protocol used in the search results is as follows [1]:
Researchers systematically optimized the reaction conditions to achieve high yield and maintain enzyme stability. The following table summarizes the key findings.
| Parameter | Optimized Condition | Effect on Yield & Enzyme Activity | Reference |
|---|---|---|---|
| Temperature | 35 °C | Highest yield (97%); Higher temps cause H₂O₂ degradation & lower yield. | [1] [2] |
| H₂O₂ Concentration | 30% (w/w) | Lower conc. (10%) slows reaction; higher conc. (50-60%) deactivates enzyme. | [1] [2] |
| H₂O₂ Amount | 4.4 mmol | Achieved 99% yield in 20h; excess H₂O₂ leads to enzyme denaturation. | [1] [2] |
| H₂O₂ Addition | Single Step | Simpler than multi-step addition, with no disadvantage in yield or enzyme stability. | [1] [2] |
| Acid Amount | 8.8 mmol | Higher amounts increased reaction rate without deactivating the enzyme. | [1] [2] |
| Stirring Speed | 250 rpm | Essential for enhancing mass transfer to the enzyme's active site. | [1] |
| Catalytic Activity | 190.0 U g⁻¹ | Measured enzyme activity under single-step H₂O₂ addition conditions. | [1] [2] [3] |
While the search results provide extensive data on Novozym 435 (CALB), they offer limited direct, quantitative comparisons with other lipases for 1-nonene specifically. However, they do indicate that other lipases can be screened and used for epoxidation.
The table below summarizes the available information on other lipases with known epoxidation activity.
| Lipase (Source) | Key Characteristics for Epoxidation | Mentioned Use / Performance | | :--- | :--- | :--- | | Novozym 435 (CALB) | Extensively used; high activity and stability; used as a benchmark for screening new enzymes. | Excellent for 1-nonene: 97-99% yield under optimized conditions. | [1] [4] | | TiL (Tilletia indica) | A novel lipase mined via gene search; uses n-heptanoic acid as optimal perhydrolysis substrate. | Successfully epoxidized methyl oleate and α-pinene; performance compared to CALB templates. | [4] | | Other Lipases (e.g., from Aspergillus niger, Candida rugosa, Pseudomonas cepacia) | Reported to mediate epoxidation of alkenes, but reports of lipases with known sequences remain rare. | Mentioned as having epoxidation activity, but no specific data for 1-nonene provided. | [4] |
The available data strongly supports Novozym 435 (CALB) as a highly effective and well-characterized biocatalyst for 1-nonene epoxidation. For comparative studies, a promising direction is the screening of novel lipases like TiL, though their performance with 1-nonene specifically would require further experimental validation.
The table below objectively compares Py-GC-MS with other prevalent techniques for hydrocarbon and microplastic analysis, highlighting their respective strengths and limitations.
| Technique | Analytical Principle | Key Performance Metrics | Best Use Cases | Major Advantages | Key Limitations |
|---|
| Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Thermal decomposition followed by GC-MS separation and detection [1] [2] | - Mass-based quantification [3] [4]
When validating a Py-GC-MS method, several key parameters must be established to ensure the method's reliability, accuracy, and precision.
| Validation Parameter | Description | Experimental Protocol & Data |
|---|
| Detection and Quantification Limits | The lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ). | - Protocol: Analyze serial dilutions of a polymer standard. LOD/LOQ are calculated based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ).
The following workflow and protocols summarize key steps for a standardized Py-GC-MS analysis of hydrocarbons and microplastics.
To enhance the reliability and adoption of Py-GC-MS, experts recommend focusing on several key areas: